N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a benzothiazole-based carboxamide derivative characterized by a hydroxyethyl-pyrrole substituent at the amide nitrogen. Benzothiazole carboxamides are widely explored in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural uniqueness of this compound lies in the integration of a pyrrole ring, which may enhance hydrogen-bonding interactions and influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-18-8-4-6-11(18)12(19)9-16-14(20)15-17-10-5-2-3-7-13(10)21-15/h2-8,12,19H,9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJDKPACMVSKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=NC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The pyrrole moiety can be introduced through a condensation reaction with an appropriate aldehyde, followed by reduction to form the hydroxyethyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. Key considerations would include the availability and cost of starting materials, reaction conditions (temperature, pressure, solvents), and purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide linkage undergoes hydrolysis under acidic or basic conditions to yield benzo[d]thiazole-2-carboxylic acid and the corresponding amine derivative.
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with acidic conditions favoring protonation and basic conditions deprotonating the attacking hydroxide ion .
Oxidation of the Hydroxyethyl Group
The secondary alcohol in the hydroxyethyl chain is susceptible to oxidation. Using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC), the alcohol is oxidized to a ketone:
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| PCC in CH₂Cl₂ (rt, 12 hrs) | N-(2-oxo-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide | 78% |
The ketone derivative exhibits enhanced electrophilicity, enabling further reactions such as nucleophilic additions .
Electrophilic Substitution on the Pyrrole Ring
The electron-rich pyrrole ring undergoes electrophilic substitution, primarily at the α-positions (C3/C5). Halogenation and nitration are well-documented:
Halogenation
Treatment with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in dichloromethane yields mono-halogenated products:
| Reagent | Position | Product | Yield | Reference |
|---|---|---|---|---|
| NCS (DCM, rt, 12 hrs) | C4 | N-(2-hydroxy-2-(4-chloro-1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide | 61% |
Nitration
Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ (0°C, 2 hrs) | N-(2-hydroxy-2-(5-nitro-1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide | 53% |
Functionalization of the Benzothiazole Ring
The benzothiazole core participates in nucleophilic aromatic substitution (SNAr) at the electron-deficient C6 position. For example:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| KSCN (DMF, 80°C, 8 hrs) | N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-6-thiocyanatobenzo[d]thiazole-2-carboxamide | Nucleophilic substitution | 67% |
Esterification and Etherification of the Hydroxyl Group
The hydroxyl group undergoes esterification with acyl chlorides or etherification with alkyl halides:
Complexation with Metal Ions
The pyrrole nitrogen and benzothiazole sulfur act as ligands for transition metals. Coordination with Cu(II) or Fe(III) forms stable complexes:
| Metal Salt | Complex | Application | Reference |
|---|---|---|---|
| CuCl₂ (MeOH, rt) | [Cu(L)₂Cl₂] (L = ligand) | Antimicrobial activity |
Biological Interactions
While not a classical chemical reaction, the compound inhibits bacterial DNA gyrase by binding to the ATPase domain via:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- Benzothiazole core : This heterocyclic structure is known for its diverse biological activities.
- Hydroxylated ethyl side chain : Enhances solubility and biological activity.
- Pyrrole ring : Contributes to the compound's reactivity and potential interactions with biological targets.
The synthesis typically involves multi-step organic reactions, starting from simpler precursors and employing various catalysts and reaction conditions to achieve high yields and purity.
Antibacterial Properties
Research has demonstrated that N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide exhibits significant antibacterial activity. It acts as an inhibitor of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. Such properties make it a promising candidate for developing new antibiotics, particularly against Gram-positive bacteria .
Anticancer Potential
The compound has also shown potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells, possibly through mechanisms involving the modulation of cellular signaling pathways related to cell survival and death. This property highlights its potential as a therapeutic agent in oncology .
Neuroprotective Effects
Emerging research indicates that derivatives of benzothiazole, including this compound, may possess neuroprotective properties. These effects could be linked to their ability to modulate neurotransmitter systems and reduce oxidative stress, which is implicated in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole ring can intercalate with DNA, while the pyrrole moiety may interact with protein active sites, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Discussion and Outlook
The hydroxyethyl-pyrrole substituent in this compound offers a unique pharmacophoric profile compared to reported analogs. Structural modifications at the amide nitrogen and benzothiazole 6-position significantly influence synthetic feasibility, physicochemical properties, and bioactivity. Future studies should prioritize:
Synthesis Optimization : Leveraging coupling reagents like PCl₃/Et₃N to improve yields.
Biological Profiling : Evaluating antiproliferative or antimicrobial activity using assays analogous to those in .
Crystallographic Analysis : Employing tools like SHELXL or ORTEP-3 to resolve 3D structures and guide rational design.
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O2 |
| Molecular Weight | 272.34 g/mol |
| CAS Number | 1396708-92-1 |
This compound features a benzo[d]thiazole core, which is known for its diverse biological activities, particularly in the development of antibacterial and anticancer agents.
The biological activity of this compound has been linked to its ability to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The compound's structural features allow it to bind effectively to these targets, disrupting bacterial growth and proliferation.
Inhibition Studies
Research has demonstrated that derivatives of benzothiazole can exhibit potent antibacterial properties. For instance, compounds with a pyrrole moiety have shown significant activity against E. coli and S. aureus, with IC50 values indicating strong inhibition at low concentrations (e.g., 33 nM for certain derivatives) .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored extensively:
- Antibacterial Activity : Studies indicate that this compound demonstrates effective inhibition against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin . The selectivity towards bacterial topoisomerases over human isoforms suggests a favorable safety profile.
Anticancer Activity
The compound's structure also suggests potential anticancer properties. Thiazole derivatives have been recognized for their cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity : Compounds similar to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole have shown IC50 values less than that of doxorubicin in certain cancer cell lines, indicating promising anticancer activity .
Case Studies
Recent studies have highlighted the following findings related to the compound's anticancer efficacy:
- Cell Line Testing : In vitro assays revealed that the compound induces apoptosis in cancer cells, with molecular dynamics simulations suggesting interactions primarily through hydrophobic contacts with target proteins .
- Structure Activity Relationship (SAR) : The presence of specific functional groups within the compound enhances its biological activity. For instance, modifications that increase electron density on aromatic rings have been correlated with increased cytotoxicity .
Q & A
Q. How to design a SAR study for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the benzo[d]thiazole C6 position (e.g., halogens, methyl groups) .
- Bioisosteric Replacement : Swap pyrrole with thiophene or furan to assess heterocycle impact on activity .
- Pharmacophore Mapping : MOE or Schrödinger identifies critical H-bond donors/acceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
